molecular formula C15H13ClO2S B5722621 S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate

S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate

Cat. No. B5722621
M. Wt: 292.8 g/mol
InChI Key: MIRPSOKINXXJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate, commonly known as Oxydemeton-methyl, is an organophosphate insecticide used in agriculture to control pests. It is a colorless to amber liquid with a garlic-like odor and is highly toxic to insects and mammals.

Mechanism of Action

Oxydemeton-methyl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and eventually paralysis of the insect.
Biochemical and Physiological Effects:
Oxydemeton-methyl has been shown to have toxic effects on the nervous system of insects and mammals. In insects, it causes overstimulation and paralysis, while in mammals, it can cause symptoms such as nausea, vomiting, and convulsions. Oxydemeton-methyl has also been shown to have effects on the liver and kidneys in rats.

Advantages and Limitations for Lab Experiments

Oxydemeton-methyl is a highly effective insecticide, making it a valuable tool for controlling pests in agriculture. However, its toxicity to non-target organisms and potential for environmental contamination are significant limitations. In lab experiments, Oxydemeton-methyl must be handled with care due to its toxicity, and appropriate safety measures must be taken to ensure the safety of researchers.

Future Directions

There are several future directions for research on Oxydemeton-methyl. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the investigation of the potential health effects of long-term exposure to Oxydemeton-methyl in humans and animals. Additionally, further studies are needed to evaluate the environmental impact of Oxydemeton-methyl and to develop strategies for minimizing its use and reducing its impact on the environment.
Conclusion:
In conclusion, Oxydemeton-methyl is a potent insecticide that has been extensively studied for its insecticidal properties. Its mechanism of action involves inhibiting the activity of acetylcholinesterase, leading to overstimulation and paralysis of the insect. While Oxydemeton-methyl is effective in controlling pests in agriculture, its toxicity to non-target organisms and potential for environmental contamination are significant limitations. Future research is needed to develop alternative insecticides, evaluate the potential health effects of long-term exposure, and minimize its impact on the environment.

Synthesis Methods

Oxydemeton-methyl is synthesized by reacting 4-chlorophenol with 4-methylphenoxyacetic acid and thionyl chloride. The resulting product is then reacted with sodium ethoxide to form Oxydemeton-methyl.

Scientific Research Applications

Oxydemeton-methyl has been extensively studied for its insecticidal properties. It has been used in research to control pests in crops such as cotton, corn, and soybeans. Oxydemeton-methyl has also been used in studies to evaluate its toxicity to non-target organisms such as bees and earthworms.

properties

IUPAC Name

S-(4-chlorophenyl) 2-(4-methylphenoxy)ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRPSOKINXXJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-chlorophenyl) (4-methylphenoxy)ethanethioate

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